molecular formula C13H11N5O3S2 B263469 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B263469
M. Wt: 349.4 g/mol
InChI Key: JFTLFUCZYHUOJX-UHFFFAOYSA-N
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Description

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of both oxadiazole and thiadiazole rings, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.

    Cyclization to form oxadiazole ring: The 2-methoxybenzohydrazide is then treated with carbon disulfide and potassium hydroxide to form the oxadiazole ring.

    Formation of thiadiazole ring: The oxadiazole intermediate is reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Final coupling: The thiadiazole intermediate is then coupled with chloroacetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as urease and acetylcholinesterase, which are involved in various biological processes.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Known for its antiglycation potential.

    2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Exhibits urease inhibitory activity.

    2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: Known for its antimicrobial properties.

Uniqueness

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its dual presence of oxadiazole and thiadiazole rings, which confer a combination of biological activities not commonly found in other compounds. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H11N5O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N5O3S2/c1-20-9-5-3-2-4-8(9)11-16-18-13(21-11)22-6-10(19)15-12-17-14-7-23-12/h2-5,7H,6H2,1H3,(H,15,17,19)

InChI Key

JFTLFUCZYHUOJX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3

Origin of Product

United States

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